Sitagliptin N-Sulfate Sitagliptin N-Sulfate
Brand Name: Vulcanchem
CAS No.: 940002-57-3
VCID: VC2667592
InChI: InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1
SMILES: C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O
Molecular Formula: C16H15F6N5O4S
Molecular Weight: 487.4 g/mol

Sitagliptin N-Sulfate

CAS No.: 940002-57-3

Cat. No.: VC2667592

Molecular Formula: C16H15F6N5O4S

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

Sitagliptin N-Sulfate - 940002-57-3

Specification

CAS No. 940002-57-3
Molecular Formula C16H15F6N5O4S
Molecular Weight 487.4 g/mol
IUPAC Name [(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid
Standard InChI InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1
Standard InChI Key AOWQKFDVSZMKPA-SECBINFHSA-N
Isomeric SMILES C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O
SMILES C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O
Canonical SMILES C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O

Introduction

Chemical Identity and Properties

Sitagliptin N-sulfate exists in multiple forms, with the sodium salt being one of the most commonly studied derivatives. The compound possesses distinct chemical characteristics that facilitate its identification and analysis in research settings.

Structural Identification

Sitagliptin N-sulfate sodium salt is formally identified as sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate . It is characterized by its complex structure containing both trifluoromethyl and trifluorophenyl moieties connected to a central backbone containing the sulfate group.

Physical and Chemical Characteristics

The physical and chemical properties of Sitagliptin N-sulfate sodium salt are summarized in the following table:

PropertyValue
CAS Number2470126-25-9
Molecular FormulaC16H14F6N5O4S- Na
Molecular Weight509.4 g/mol
Canonical SMILESFC1=CC(CC@@HCC(N2CC3=NN=C(C(F)(F)F)N3CC2)=O)=C(F)C=C1F.[Na+]
SolubilitySlightly soluble in methanol
Storage ConditionsStore at -20°C

Source: GlpBio Catalog Information

The parent compound, Sitagliptin N-sulfate (without sodium), has been reported with a slightly different molecular formula (C16H15F6N5O4S) and molecular weight (487.4 g/mol), with a CAS number of 940002-57-3 .

Metabolic Significance

Sitagliptin N-sulfate represents an important component in understanding the metabolic fate of sitagliptin in biological systems.

Formation Pathway

Sitagliptin N-sulfate is formed via sulfation of sitagliptin during phase II metabolism. This metabolite has been specifically identified in rat bile following oral administration of sitagliptin, indicating its role in the drug's excretion pathway . The formation of N-sulfate metabolites is a significant biotransformation process that affects the pharmacokinetic profile of the parent drug.

Metabolic Profiling

Research has shown that Sitagliptin N-sulfate constitutes approximately 0.07% of the metabolite profile when sitagliptin is metabolized . This finding was established through comprehensive metabolic studies employing liquid chromatography-mass spectrometry (LC-MS) techniques. While it represents a relatively minor metabolite compared to other biotransformation products, its identification is crucial for complete characterization of sitagliptin's metabolic fate.

Analytical Considerations

The detection, quantification, and handling of Sitagliptin N-sulfate requires specific analytical approaches and careful preparation techniques.

Detection Methods

Sitagliptin N-sulfate has been successfully analyzed using zwitter ionic hydrophilic interaction (ZIC®-HILIC) column chromatography coupled with mass spectrometry. These sophisticated analytical techniques facilitate the structural characterization of the compound based on accurate mass analyses . The metabolite can be identified through its characteristic mass spectral fragmentation pattern, including the loss of the sulfate group (80 Da) during MS/MS analysis.

Stock ConcentrationSolution Volume Required for Different Amounts
1 mg
1 mM1.9631 mL
5 mM0.3926 mL
10 mM0.1963 mL

Source: GlpBio Preparation Guidelines

The compound should be stored at -20°C for optimal stability. For stock solutions, it is recommended to use them within one month when stored at -20°C, or within six months when stored at -80°C . Repeated freezing and thawing should be avoided to prevent product degradation.

Research Context

Relationship to Sitagliptin

Sitagliptin, the parent compound of Sitagliptin N-sulfate, is a DPP-4 inhibitor that has demonstrated significant efficacy in the management of type 2 diabetes. Clinical studies have shown that sitagliptin effectively improves glycemic profiles without serious adverse effects, particularly in older adults with type 2 diabetes . Understanding the metabolism of sitagliptin, including the formation of Sitagliptin N-sulfate, contributes to the comprehensive safety and efficacy profile of this important antidiabetic medication.

Metabolic Pathway Studies

Sitagliptin N-sulfate serves as an important reference standard in metabolic studies of sitagliptin. Its identification in biological samples confirms the occurrence of specific metabolic pathways and contributes to the complete characterization of sitagliptin's pharmacokinetic profile. The compound is primarily used for industrial and scientific research purposes rather than therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator